molecular formula C7H9BrOS B6159067 2-bromo-5-(2-methoxyethyl)thiophene CAS No. 100650-82-6

2-bromo-5-(2-methoxyethyl)thiophene

Cat. No.: B6159067
CAS No.: 100650-82-6
M. Wt: 221.1
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Description

2-Bromo-5-(2-methoxyethyl)thiophene (C₇H₉BrOS) is a brominated thiophene derivative featuring a methoxyethyl substituent at the 5-position of the heterocyclic ring. Its structural attributes include:

  • Molecular formula: C₇H₉BrOS
  • SMILES: COCCC₁=CC=C(S₁)Br
  • InChIKey: CUAWUGTZOFTTOE-UHFFFAOYSA-N .

This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), enabling the construction of complex aryl-thiophene frameworks . The bromine atom at the 2-position facilitates regioselective functionalization, while the 2-methoxyethyl group enhances solubility in polar solvents due to its ether linkage.

Properties

CAS No.

100650-82-6

Molecular Formula

C7H9BrOS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(2-methoxyethyl)thiophene typically involves the bromination of 5-(2-methoxyethyl)thiophene. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methoxyethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or vinyl-thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Dihydrothiophenes.

Scientific Research Applications

2-Bromo-5-(2-methoxyethyl)thiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Materials Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Chemical Biology: Employed in the synthesis of biologically active molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-(2-methoxyethyl)thiophene depends on its specific application:

    In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.

    In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Materials Science: Functions as a conjugated system, facilitating charge transport in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Brominated Thiophene Derivatives

Structural and Reactivity Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Reactivity in Cross-Coupling Yield in Suzuki Reactions Biological Activity Safety Considerations
2-Bromo-5-(2-methoxyethyl)thiophene Br (C2), CH₂CH₂OCH₃ (C5) High (Pd-catalyzed coupling) Not reported Potential antimicrobial activity inferred from analogs Limited data; handle with standard brominated compound precautions
2-Bromo-5-(bromomethyl)thiophene Br (C2), CH₂Br (C5) Moderate to high 25–76% Not reported Hazardous due to dual bromine groups
2-Bromo-5-(methylthio)thiophene Br (C2), SCH₃ (C5) Moderate (Stille coupling) Not reported Not reported Inhalation risk; requires ventilation
2-Bromo-5-(ethoxymethyl)thiophene Br (C2), CH₂OCH₂CH₃ (C5) Likely similar to methoxyethyl Not reported Not reported Limited safety data
2-Bromo-5-(2-nitro-1-butenyl)thiophene Br (C2), NO₂-CH₂CH=CH₂ (C5) Low (electron-withdrawing nitro) Not reported Not reported Unstable; handle with care
Key Observations:

Reactivity Trends :

  • Electron-donating groups (e.g., methoxyethyl, ethoxymethyl) enhance nucleophilic aromatic substitution reactivity compared to electron-withdrawing substituents like nitro groups .
  • Bromomethyl substituents (e.g., in 2-bromo-5-(bromomethyl)thiophene) enable further alkylation but require careful handling due to dual leaving groups .

Synthetic Utility :

  • Suzuki couplings with 2-bromo-5-(bromomethyl)thiophene yield 2-(bromomethyl)-5-aryl-thiophenes, useful in antimicrobial studies . In contrast, the methoxyethyl variant may prioritize solubility over further functionalization .

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Effects :

    • The methoxyethyl group donates electrons via its oxygen atom, activating the thiophene ring toward electrophilic substitution at the 4-position. This contrasts with nitro-substituted analogs, which deactivate the ring .
    • Bromine’s electron-withdrawing nature directs cross-coupling reactions to the 2-position, ensuring regioselectivity .
  • Solubility :

    • Methoxyethyl and ethoxymethyl groups improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to hydrophobic methylthio or bromomethyl substituents .

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